molecular formula C21H21N5O4 B2832047 N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 2034594-21-1

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2832047
CAS No.: 2034594-21-1
M. Wt: 407.43
InChI Key: WVKZZEOOFFEZML-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound that features multiple functional groups, including furan, pyrazole, and oxalamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-2-yl and 1H-pyrazol-1-yl intermediate: This step could involve the reaction of furan with a suitable pyrazole derivative under specific conditions.

    Coupling with oxalamide: The intermediate is then reacted with an oxalamide derivative, possibly using coupling reagents like EDCI or DCC, under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxalamide group can be reduced to amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: LiAlH4, NaBH4

    Substitution reagents: Halogens, nucleophiles like amines or thiols

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the oxalamide group could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(furan-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
  • N1-(2-(1H-pyrazol-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Uniqueness

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to the presence of both furan and pyrazole rings, which can impart distinct chemical and biological properties. This combination of functional groups might enhance its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c27-19-8-2-10-25(19)16-6-1-5-15(13-16)24-21(29)20(28)22-14-17(18-7-3-12-30-18)26-11-4-9-23-26/h1,3-7,9,11-13,17H,2,8,10,14H2,(H,22,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKZZEOOFFEZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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